Cumyl-cbmica

Description

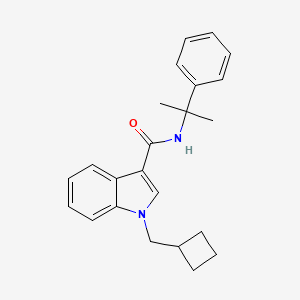

Structure

2D Structure

3D Structure

Properties

CAS No. |

2571070-88-5 |

|---|---|

Molecular Formula |

C23H26N2O |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide |

InChI |

InChI=1S/C23H26N2O/c1-23(2,18-11-4-3-5-12-18)24-22(26)20-16-25(15-17-9-8-10-17)21-14-7-6-13-19(20)21/h3-7,11-14,16-17H,8-10,15H2,1-2H3,(H,24,26) |

InChI Key |

INXXQNIOWMOYEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Cumyl-CBMICA: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth analysis of the mechanism of action of this compound at cannabinoid receptors, with a focus on its interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document collates available quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a broad and structurally diverse class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds primarily exert their effects through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in inflammatory and immune responses.

This compound is a cumylamine-derived SCRA, a subclass characterized by a cumyl group linked to a core heterocyclic structure. Understanding the detailed mechanism of action of this compound, including its receptor affinity, functional potency, and downstream signaling, is crucial for predicting its pharmacological and toxicological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's activity at human cannabinoid receptors. Data from various in vitro assays are presented to provide a comprehensive overview of its pharmacological profile.

Table 1: Cannabinoid Receptor 1 (CB1) Binding Affinity and Functional Activity of this compound

| Assay Type | Parameter | Value | Reference Compound |

| Competitive Ligand Binding | Kᵢ (nM) | 29.3 | - |

| [³⁵S]GTPγS Functional Assay | EC₅₀ (nM) | 497 | CP-55,940 |

| [³⁵S]GTPγS Functional Assay | Eₘₐₓ (%) | 168 | CP-55,940 |

| β-arrestin 2 Recruitment Assay | EC₅₀ (nM) | 62.9 | JWH-018 |

| β-arrestin 2 Recruitment Assay | Eₘₐₓ (%) | 153 | JWH-018 |

Kᵢ: Inhibitory constant, a measure of binding affinity. EC₅₀: Half-maximal effective concentration, a measure of potency. Eₘₐₓ: Maximum effect, a measure of efficacy relative to a reference agonist.

Table 2: Cannabinoid Receptor 2 (CB2) Binding Affinity and Functional Activity of this compound

| Assay Type | Parameter | Value | Reference Compound |

| Competitive Ligand Binding | Kᵢ (nM) | Data not available | - |

| Functional Assays | EC₅₀ (nM) | Data not available | - |

| Functional Assays | Eₘₐₓ (%) | Data not available | - |

Signaling Pathways

This compound acts as an agonist at the CB1 receptor, initiating a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o), which leads to downstream effects on various cellular processes.

G-Protein Dependent Signaling

Upon agonist binding, the CB1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of their respective effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions contribute to the overall inhibitory effect of CB1 receptor activation on neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway. This can occur through both G-protein-dependent and independent mechanisms and is involved in regulating gene expression and cell proliferation. Quantitative data for ERK1/2 activation by this compound is not currently available.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-activated GPCRs, including the CB1 receptor, can recruit β-arrestin proteins. This process is initiated by the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). β-arrestin binding to the phosphorylated receptor can lead to:

-

Receptor Desensitization and Internalization: β-arrestin sterically hinders further G-protein coupling, leading to a dampening of the signal. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.

-

G-Protein Independent Signaling: β-arrestin can act as a scaffold for various signaling proteins, initiating a wave of G-protein-independent signaling. This can include the activation of the MAPK pathway (ERK1/2).

This compound has been shown to be a potent and efficacious agonist in recruiting β-arrestin 2 to the CB1 receptor.[2]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the pharmacological properties of this compound.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CB1 receptor.

-

Materials:

-

Cell membranes expressing the human CB1 receptor (e.g., from HEK293 or CHO cells).

-

Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the CB1 receptor.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP and varying concentrations of this compound.

-

[³⁵S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Data are analyzed to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are derived.

-

References

Unveiling the Pharmacological Profile of Cumyl-CBMICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMICA (SGT-24) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its interaction with cannabinoid receptors and its metabolic fate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and cannabinoid pharmacology.

Core Pharmacological Data

The pharmacological activity of this compound has been primarily characterized at the human cannabinoid receptor 1 (hCB1), where it acts as a potent agonist. Quantitative data regarding its binding affinity, functional potency, and efficacy are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | hCB1 | 29.3[1][2] |

Table 2: Functional Activity of this compound

| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, %) | Assay Type |

| This compound | hCB1 | 497[1][2] | 168[1][2] | GTPγS Functional Assay |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.

Competitive Ligand Binding Assay (for hCB1 Receptor Affinity)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

hCB1 receptor-expressing cell membranes (e.g., from HEK293 cells)

-

Radioligand: [³H]-CP-55,940

-

Test compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, 3 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the hCB1 cell membranes, [³H]-CP-55,940 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Activation Assay (for hCB1 Receptor Agonism)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.

Materials:

-

hCB1 receptor-expressing cell membranes

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

Test compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the hCB1 cell membranes, GDP (typically 10-30 µM), and varying concentrations of this compound or vehicle.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Calculate the specific binding and plot the data against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (potency) and Emax (efficacy) values from the resulting sigmoid dose-response curve using non-linear regression.

In Vitro Metabolism Study (Phase I)

This protocol outlines the use of pooled human liver microsomes (pHLM) to identify the primary Phase I metabolites of this compound.

Materials:

-

Pooled human liver microsomes (pHLM)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

LC-QToF-MS system (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry)

Procedure:

-

Prepare a reaction mixture containing pHLM, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding this compound (typically at a final concentration of 1-10 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the proteins.

-

Analyze the supernatant containing the parent compound and its metabolites using an LC-QToF-MS system.

-

Identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent compound. The primary metabolic pathway for this compound is hydroxylation, primarily occurring on the indole (B1671886) ring.[2]

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the CB1 receptor.

Caption: Agonist activation of the CB1 receptor and downstream signaling.

Experimental Workflow: Competitive Ligand Binding Assay

The logical flow of a competitive ligand binding assay is depicted below.

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: In Vitro Metabolism

The following diagram outlines the key steps in an in vitro metabolism study using human liver microsomes.

Caption: Workflow for in vitro metabolism analysis.

References

"Cumyl-cbmica" as a synthetic cannabinoid receptor agonist

An In-depth Whitepaper on the Synthetic Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in the field of cannabinoid research. First identified in Germany in August 2019, this indole-3-carboxamide derivative is characterized by a distinctive cyclobutylmethyl tail, a structural feature that has implications for its pharmacological profile. As a potent agonist of the human cannabinoid receptor 1 (CB1), this compound elicits cannabimimetic effects, making it a subject of significant interest for toxicological and pharmacological studies. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways and metabolic processes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of synthetic cannabinoids.

Pharmacological Profile

Data Presentation

The following table summarizes the available quantitative pharmacological data for this compound at the human CB1 receptor.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | hCB1 | 29.3 nM | Competitive Ligand Binding Assay | [1] |

| Functional Potency (EC50) | hCB1 | 497 nM | GTPγS Functional Activation Assay | [1] |

| Functional Efficacy (Emax) | hCB1 | 168% (relative to a standard agonist) | GTPγS Functional Activation Assay | [1] |

| Binding Affinity (Ki) | hCB2 | Data Not Available | - | - |

| Functional Potency (EC50) | hCB2 | Data Not Available | - | - |

| Functional Efficacy (Emax) | hCB2 | Data Not Available | - | - |

Signaling Pathways

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action modulates downstream effectors, including ion channels and protein kinases.

Furthermore, like other synthetic cannabinoids, this compound may also engage other signaling pathways, such as the Gs protein-coupled pathway, which would lead to an increase in cAMP, and the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).

Visualization of Signaling Pathways

Caption: Canonical CB1 Receptor Signaling Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for the CB1 receptor by assessing its ability to displace a known radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand (e.g., [³H]CP55,940).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound in the assay buffer.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific ligand).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Functional Activation Assay (for EC50 and Emax Determination)

This assay measures the functional potency and efficacy of this compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, add the cell membranes, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

Visualization of Experimental Workflow

Caption: General workflow for pharmacological characterization of this compound.

Metabolism

The metabolism of this compound primarily involves hydroxylation. Studies have shown that it is mainly hydroxylated on the indole (B1671886) ring.[1] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body and are important considerations in toxicological assessments.

Visualization of Metabolic Workflow

References

Cumyl-CBMICA (SGT-280): A Technical Guide to its Discovery, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA, also known by its code SGT-280, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and pharmacological profile of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, its binding affinity and efficacy at cannabinoid receptors, and the analytical methodologies for its detection and characterization. All quantitative data are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Introduction and Discovery

This compound (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is an indole-3-carboxamide based synthetic cannabinoid. It was first officially identified in Germany in August 2019.[1] The emergence of this compound is a continuation of the trend where clandestine laboratories modify the chemical structures of existing SCRAs to circumvent legislative control. The modification in this case involves the substitution of the N-alkyl side chain with a cyclobutylmethyl group. Following its identification, an amendment was made to the German drug analogue law to include this new structural class, which came into effect in April 2020.[1]

Chemical and Pharmacological Properties

This compound acts as an agonist at the human cannabinoid receptor 1 (hCB1), which is responsible for the psychoactive effects of cannabinoids.[2] Its pharmacological activity has been characterized through various in vitro assays, providing insights into its potency and efficacy.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its indazole analogue, Cumyl-CBMINACA, for comparative purposes.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Assay Type | Reference |

| This compound | hCB1 | 29.3 | 497 | 168 | GTPγS functional assay | [2][3] |

| Cumyl-CBMINACA | hCB1 | 1.32 | 55.4 | 207 | GTPγS functional assay | [2][3] |

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. EC50: Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency. Emax: Maximum efficacy. Values are relative to a standard full agonist.

Experimental Protocols

Pharmacological Evaluation: Competitive Ligand Binding and Functional Activation Assays

The pharmacological profile of this compound was determined using competitive ligand binding assays and functional activation assays with cell membranes expressing the human cannabinoid receptor 1 (hCB1).[2]

Competitive Ligand Binding Assay: This assay measures the binding affinity (Ki) of the compound to the hCB1 receptor. The general procedure involves:

-

Incubation of hCB1 receptor-expressing cell membranes with a known radiolabeled cannabinoid agonist (e.g., [3H]-CP-55,940) and varying concentrations of the test compound (this compound).

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Activation Assay: This assay determines the potency (EC50) and efficacy (Emax) of the compound as a receptor agonist. The protocol generally includes:

-

Incubation of hCB1 receptor-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the associated G-protein.

-

The amount of [35S]GTPγS bound to the G-protein is quantified by scintillation counting.

-

Dose-response curves are generated to calculate the EC50 and Emax values.[4]

Metabolism Study: Pooled Human Liver Microsome (pHLM) Assay

To investigate the phase I metabolism of this compound, an in vitro assay using pooled human liver microsomes (pHLMs) is employed.[2] This allows for the identification of potential metabolites.

General Protocol:

-

This compound is incubated with pHLMs in a buffered solution.

-

The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

The sample is then centrifuged to precipitate proteins.

-

The supernatant containing the parent compound and its metabolites is analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).[2][4]

Analytical Detection and Characterization

The identification and structural elucidation of this compound in seized materials are typically performed using a combination of analytical techniques.[5]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., herbal material) using an organic solvent.

-

Analysis: The extract is injected into the GC-MS system. The compound is vaporized and separated based on its boiling point and interaction with the capillary column. The separated compound is then ionized and fragmented, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a reference standard or spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS):

-

Sample Preparation: Similar extraction procedures as for GC-MS.

-

Analysis: The extract is injected into the LC system, where the compound is separated based on its polarity. The eluent is then introduced into the QToF-MS. This high-resolution mass spectrometry technique provides highly accurate mass measurements of the parent ion and its fragment ions, enabling confident identification and structural elucidation.[2]

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by an agonist, such as this compound, binding to the CB1 receptor.

Caption: CB1 receptor signaling cascade initiated by an agonist.

Experimental Workflow for SCRA Characterization

The diagram below outlines a typical workflow for the identification and characterization of a novel synthetic cannabinoid receptor agonist from a seized sample.

Caption: Workflow for synthetic cannabinoid characterization.

Conclusion

This compound represents a significant compound in the evolving landscape of synthetic cannabinoids. Its characterization has provided valuable data for the forensic and clinical communities. This guide has synthesized the available technical information on this compound, offering a centralized resource for professionals in the field. The provided data, protocols, and visual diagrams aim to support further research, aid in the development of analytical methods, and contribute to a better understanding of the pharmacology of this class of compounds. Continuous monitoring and in-depth characterization of new psychoactive substances like this compound are crucial for public health and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of this compound and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. Cumyl‐CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain | Semantic Scholar [semanticscholar.org]

In Vitro Characterization of Cumyl-CBMICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cumyl-CBMICA (SGT-280), a synthetic cannabinoid receptor agonist. The information compiled herein is intended to serve as a comprehensive resource, detailing its pharmacological profile and metabolic properties. This document includes quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a thorough understanding of this compound's in vitro behavior.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, focusing on its interaction with the human cannabinoid receptor 1 (hCB1). For comparative purposes, data for the related compound, Cumyl-CBMINACA, is also included where available, highlighting the structural-activity relationships.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| This compound | hCB1 | 29.3[1][2][3] |

| Cumyl-CBMINACA | hCB1 | 1.32[1][2][3] |

Table 2: Functional Activity at the hCB1 Receptor

| Compound | Assay | EC50 (nM) | Emax (%) |

| This compound | GTPγS | 497[1][2][3] | 168[1][2][3] |

| Cumyl-CBMINACA | GTPγS | 55.4[1][2][3] | 207[1][2][3] |

| This compound | β-arrestin 2 Recruitment | 62.9[4] | Not Reported |

Note: Emax values are relative to a standard full agonist.

Metabolic Profile

In vitro studies using pooled human liver microsomes (pHLM) have indicated that the primary metabolic pathway for this compound is hydroxylation.

Table 3: Primary Metabolic Pathway

| Compound | Primary Metabolic Reaction | Location of Metabolism |

| This compound | Monohydroxylation | Indole ring[1][2][3] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize this compound.

Competitive Ligand Binding Assay for hCB1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled cannabinoid receptor agonist (e.g., [3H]-CP-55,940).

-

Unlabeled test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of an unlabeled standard cannabinoid agonist is used instead of the test compound.

-

Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The data is then analyzed to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then determined using the Cheng-Prusoff equation.

GTPγS Functional Activation Assay

This assay measures the functional potency and efficacy of an agonist by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Membranes from cells expressing the hCB1 receptor.

-

[35S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

Unlabeled test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the various concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data is plotted as specific [35S]GTPγS binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.

In Vitro Metabolism Assay using Pooled Human Liver Microsomes (pHLM)

This assay identifies the primary metabolic pathways of a compound by incubating it with a preparation of liver enzymes.

Materials:

-

Pooled human liver microsomes (pHLM).

-

NADPH regenerating system (to initiate the enzymatic reaction).

-

Test compound (this compound).

-

Phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (ice-cold, to stop the reaction).

-

LC-QToF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for metabolite identification.

Procedure:

-

Prepare a solution of this compound.

-

In a microcentrifuge tube, create a reaction mixture containing pHLM, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the this compound solution to the reaction mixture.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the sample to pellet the proteins.

-

Analyze the supernatant using LC-QToF-MS to identify the metabolites formed.

Visualizations

Signaling Pathway

Caption: Cannabinoid receptor 1 (CB1) signaling pathway activated by this compound.

Experimental Workflows

Caption: Workflow for the competitive ligand binding assay.

Caption: Workflow for the GTPγS functional activation assay.

Caption: Workflow for the in vitro metabolism assay using pHLM.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

"Cumyl-cbmica" structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cumyl-CBMICA

Introduction

This compound, or 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance (NPS). As with other SCRAs, its pharmacological effects are mediated primarily through its interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for predicting the pharmacological profiles of new emerging compounds, informing clinical responses to intoxications, and guiding legislative actions. This guide provides a detailed overview of the SAR of this compound, focusing on quantitative data, experimental methodologies, and the logical relationships between chemical structure and biological activity.

Core Structure and Analogs

The chemical architecture of this compound, like many cumyl-carboxamide SCRAs, consists of four key moieties:

-

Cumyl Group: An N-(2-phenylpropan-2-yl) group linked to the carboxamide.

-

Linker: A carboxamide group at the 3-position of the core.

-

Core Heterocycle: An indole (B1671886) ring system.

-

Pendant Tail: A cyclobutylmethyl (CBM) group attached to the nitrogen at the 1-position of the indole core.

Systematic modifications of these moieties, particularly the core heterocycle and the pendant tail, have led to the synthesis and characterization of numerous analogs. A key analog is Cumyl-CBMINACA , which features an indazole core instead of the indole found in this compound. This single atomic substitution significantly impacts its pharmacological profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is highly dependent on specific structural features. The primary determinants of CB1 receptor affinity, potency, and efficacy are the core heterocyclic structure and the nature of the pendant tail.

The Influence of the Core Heterocycle: Indole vs. Indazole

A common modification in SCRA design is the substitution of the indole core with an indazole system. This change has a profound effect on the compound's interaction with the CB1 receptor. A direct comparison between this compound (indole) and Cumyl-CBMINACA (indazole) reveals that the indazole analog is significantly more potent and efficacious.

Cumyl-CBMINACA demonstrates a much higher binding affinity (lower Kᵢ value), greater potency (lower EC₅₀ value), and higher efficacy (Eₘₐₓ) at the human CB1 receptor compared to this compound.[1][2][3] This suggests that the indazole core provides a more favorable orientation or interaction within the CB1 receptor binding pocket. This trend is consistent across other pairs of indole- and indazole-based SCRAs, confirming that the substitution of indole with indazole tends to increase in vitro potency.[1][2][3]

The Critical Role of the Pendant Tail

The N-1 substituent, or pendant tail, is a critical pharmacophore for CB1 receptor activation.[4][5] SAR studies on a systematic library of cumyl-indole and cumyl-indazole carboxamides have shown that the size, length, and degree of cyclization of this tail are key determinants of activity.

-

Optimal Chain Length: The ideal chain length for the pendant tail for maximal CB1 activation is approximately that of an n-pentyl group.[4][5] For instance, CUMYL-PICA, with its pentyl tail, is one of the most potent compounds in the cumyl-indole series.[1]

-

Alicyclic Tails: For SCRAs with cyclic tails, a clear trend is observed: activity decreases as the number of carbon atoms in the cyclic moiety becomes smaller.[4][5] The order of activity is generally cyclohexylmethyl > cyclopentylmethyl > cyclobutylmethyl (as in this compound) > cyclopropylmethyl.[4][5] The compound CUMYL-CPrMICA, with a cyclopropylmethyl tail, exhibits the lowest CB1 activity in various assays.[4][5] This relationship highlights the importance of the steric bulk and hydrophobic contribution of the tail in optimizing receptor interaction.[4][5]

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound and related analogs, illustrating the key SAR principles.

Table 1: Pharmacological Comparison of this compound and Cumyl-CBMINACA at the Human CB1 Receptor

| Compound | Core Structure | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs. CP55,940) |

| This compound | Indole | 29.3[1][2][3] | 497[1][2][3] | 168%[1][2][3] |

| Cumyl-CBMINACA | Indazole | 1.32[1][2][3] | 55.4[1][2][3] | 207%[1][2][3] |

Table 2: Influence of the Pendant Tail on CB1 Receptor Potency in Cumyl-Indole/Indazole Analogs

| Compound | Pendant Tail | Potency (EC₅₀, nM) |

| CUMYL-PINACA | Pentyl | 2.55[1] |

| CUMYL-PICA | Pentyl | 5.00[1] |

| CUMYL-CHMINACA | Cyclohexylmethyl | 3.32[1] |

| CUMYL-CHMICA | Cyclohexylmethyl | 13.8[1] |

| This compound | Cyclobutylmethyl | 497[1][2] |

Experimental Protocols

The SAR data presented are derived from a suite of in vitro pharmacological assays designed to measure different aspects of receptor interaction and signaling.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor.

-

Methodology: Cell membranes expressing the human CB1 receptor (hCB1) are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid agonist and varying concentrations of the test compound.[1][2][3] After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).

Functional Activation Assays

These assays measure the ability of a compound to activate the receptor and initiate a cellular response, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

-

GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Methodology: hCB1-expressing cell membranes are incubated with the test compound and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS.[1][2][3] Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[1][2][3]

-

-

β-Arrestin2 Recruitment Assay: This assay monitors a G-protein-independent signaling pathway.

-

Fluorometric Assay of Membrane Potential: This functional assay measures changes in cell membrane potential upon receptor activation.

-

Methodology: Cells expressing the CB1 receptor are loaded with a voltage-sensitive fluorescent dye. Agonist activation of the CB1 receptor leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is detected as a change in fluorescence.[6]

-

Visualizations

SAR Logic for Pendant Tail Modification

Caption: SAR logic showing decreasing CB1 activity with smaller N-1 alicyclic pendant tails.

Experimental Workflow for Pharmacological Profiling

Caption: Workflow for the in vitro pharmacological characterization of novel SCRAs.

Simplified CB1 Receptor Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of this compound and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analytical Methods for the Detection of Cumyl-CBMICA in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMICA (also known as SGT-25) is a potent synthetic cannabinoid that poses a significant challenge to forensic and clinical toxicology laboratories. As with many synthetic cannabinoids, this compound is extensively metabolized in the body, and the parent compound is often not detectable in urine samples. Therefore, robust and sensitive analytical methods are required to identify its metabolites for a reliable confirmation of consumption. These application notes provide detailed protocols for the detection and quantification of this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Target Analytes

The primary targets for the analysis of this compound consumption in urine are its phase I metabolites. Research has shown that this compound is primarily hydroxylated on the indole (B1671886) ring and the cyclobutyl methyl (CBM) moiety.[1][2] Therefore, the recommended target analytes are the monohydroxylated and dihydroxylated metabolites of this compound. Unchanged this compound is typically not detected in urine samples.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cannabinoid metabolites in urine. While specific data for this compound is limited in published literature, these values provide a general expectation for method performance.

Table 1: LC-MS/MS Method Performance

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |

| Synthetic Cannabinoid Metabolites (General) | 0.01 - 0.5 | 0.01 - 0.1 | 50 - 118 |

Data compiled from various sources on synthetic cannabinoid analysis.[4][5]

Table 2: GC-MS Method Performance

| Analyte | Limit of Detection (LOD) (mg/L) | Linearity (mg/L) |

| Synthetic Cannabinoids (General) | 0.5 - 1.0 | up to 100 |

Data compiled from a study on general synthetic cannabinoid screening.[6]

Experimental Protocols

Protocol 1: Analysis of this compound Metabolites in Urine by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound metabolites using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

-

To 1 mL of urine, add an internal standard.

-

Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to cleave glucuronide conjugates.[7]

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4]

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[8]

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the target metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the target metabolites.

Protocol 2: Screening of this compound Metabolites in Urine by GC-MS

This protocol provides a general screening method for the detection of this compound metabolites using gas chromatography-mass spectrometry following derivatization.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis as described in the LC-MS/MS protocol.

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-butyl acetate).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a suitable solvent and perform derivatization (e.g., silylation) to improve the volatility and chromatographic properties of the metabolites.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Column: A capillary column suitable for drug analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan or selected ion monitoring (SIM).

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor.[1][2]

Caption: CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Analytical Workflow for this compound Detection in Urine

The following diagram illustrates the general workflow for the analysis of this compound metabolites in urine samples.

Caption: General Workflow for this compound Metabolite Analysis in Urine.

References

- 1. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Cannabinoid Use Disorder - Wikipedia [en.wikipedia.org]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution LC-QToF-MS Protocol for the Identification of Cumyl-CBMICA Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of metabolites of Cumyl-CBMICA, a synthetic cannabinoid, using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS). This high-resolution mass spectrometry technique enables the sensitive and selective detection of metabolites in complex biological matrices. The following application note outlines the necessary steps from sample preparation to data analysis, providing a robust framework for researchers in forensic toxicology, drug metabolism, and pharmacology.

Introduction

This compound is a synthetic cannabinoid receptor agonist characterized by a cyclobutyl methyl (CBM) moiety. Understanding its metabolic fate is crucial for forensic identification of intake, toxicological risk assessment, and in drug development studies. In vivo, this compound undergoes Phase I metabolism, primarily through hydroxylation.[1][2] This protocol details an LC-QToF-MS method for the tentative identification of these metabolites in biological samples such as urine and from in vitro systems like pooled human liver microsomes (pHLM).[1][2]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest. The choice of method depends on the biological matrix.

a) Urine Sample Preparation

Urine samples often contain conjugated metabolites (glucuronides) that require enzymatic hydrolysis to cleave the conjugate and allow for detection of the Phase I metabolite.

Protocol:

-

To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer.

-

Add 30 µL of β-glucuronidase (from E. coli K12).[3]

-

Incubate the mixture for 1 hour at 45°C.[3]

-

Quench the reaction by adding 1.5 mL of ice-cold acetonitrile.[3]

-

Add 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.[3]

-

Centrifuge the sample to precipitate proteins and other macromolecules.

-

Proceed with Solid Phase Extraction (SPE) or a "dilute and shoot" approach depending on the required sensitivity. For higher sensitivity, SPE is recommended.

Solid Phase Extraction (SPE) Protocol (General):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[4]

b) Pooled Human Liver Microsomes (pHLM) Assay

In vitro pHLM assays are used to simulate hepatic metabolism.

Protocol:

-

Prepare an incubation mixture containing pHLMs, this compound (substrate), and an NADPH-regenerating system in phosphate buffer.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the proteins.

-

Analyze the supernatant directly by LC-QToF-MS.

LC-QToF-MS Analysis

High-resolution mass spectrometry is essential for identifying unknown metabolites by providing accurate mass measurements for formula determination.

a) Liquid Chromatography (LC) Conditions

Chromatographic separation is necessary to resolve metabolites from the parent compound and from each other, especially isomeric species.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1x100 mm, 1.8 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |

| Flow Rate | 0.30 mL/min[5] |

| Column Temp. | 60°C[5] |

| Injection Vol. | 5 µL[5] |

| Gradient | Start at 10% B, increase to 50% B in 2 min, then to 60% B in 6 min, and to 95% in 1 min.[5] |

b) QToF-MS Parameters

These parameters should be optimized for the specific instrument in use. The following provides a general guideline for positive electrospray ionization (ESI), which is typically used for synthetic cannabinoids.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Capillary Voltage | 3500 V[5] |

| Fragmentor Voltage | 375 V[5] |

| Gas Temperature | 150°C[5] |

| Gas Flow | 15 L/min[5] |

| Nebulizer Pressure | 20 psig[5] |

| Sheath Gas Temp. | 380°C[5] |

| Acquisition Mode | MS-only (full scan) for screening, followed by targeted MS/MS or Auto-MS/MS for fragmentation data. |

| Mass Range | 100 - 1000 m/z |

| Collision Energy | Ramped or fixed energies (e.g., 10, 20, 40 eV) for MS/MS experiments.[7] |

Data Presentation and Analysis

A non-targeted data analysis workflow is employed to identify potential metabolites.

-

Feature Extraction: Process the raw LC-MS data using software like Agilent MassHunter Profinder or similar packages to detect all relevant molecular features (ions with a specific m/z and retention time).

-

Comparison: Compare data from control samples (blank matrix) with incubated/exposed samples to identify unique metabolic products.

-

Accurate Mass and Isotopic Pattern: Use the accurate mass measurement from the QToF to generate a list of possible elemental formulas for each potential metabolite.

-

MS/MS Fragmentation Analysis: For features identified as potential metabolites, acquire MS/MS data. The fragmentation pattern provides structural information that can be used to confirm the identity of the metabolite. For this compound, expect to see characteristic fragments corresponding to the cumyl and indole (B1671886) moieties.

-

Metabolite Identification: Based on the mass shift from the parent drug and the fragmentation pattern, tentatively identify the metabolic transformation (e.g., +15.9949 Da for hydroxylation).

Expected Metabolites of this compound

The primary Phase I metabolic pathways for this compound are monohydroxylation and dihydroxylation, with hydroxylation occurring predominantly on the indole ring.[1][2]

| Metabolite Type | Mass Change (Da) | Expected Reaction |

| Monohydroxylated Metabolite | +15.9949 | Addition of one hydroxyl group (-OH) |

| Dihydroxylated Metabolite | +31.9898 | Addition of two hydroxyl groups |

| Dihydrodiol Metabolite | +34.0055 | Addition of two hydroxyls and reduction of a double bond |

| N-dealkylated Metabolite | Varies | Loss of the cumyl group |

Visualizations

Experimental Workflow

References

- 1. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of this compound and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

Gas chromatography-mass spectrometry (GC-MS) analysis of "Cumyl-cbmica"

Introduction

Cumyl-cbmica (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist that has been identified as a novel psychoactive substance (NPS).[1][2][3] As with other synthetic cannabinoids, its emergence on the illicit drug market necessitates robust analytical methods for its identification in seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Mass Spectrometry

The chemical structure of this compound is provided below. Its molecular formula is C₂₃H₂₆N₂O, with a molecular weight of 346.5 g/mol .[6]

-

IUPAC Name: 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide[3]

-

CAS Number: 2571070-88-5[6]

Under electron ionization (EI) conditions in GC-MS, this compound undergoes characteristic fragmentation, yielding specific ions that are crucial for its identification. While a complete, universally agreed-upon fragmentation pattern can vary slightly between instruments, some characteristic fragment ions have been reported.[1]

Quantitative Data

The following table summarizes the key analytical data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Molecular Weight | 346.5 g/mol | [6] |

| Molecular Formula | C₂₃H₂₆N₂O | [6] |

| Retention Time | Locked to tetracosane (B166392) (9.258 min) | |

| Characteristic Fragment Ion (m/z) | 144.0444 | [1] |

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

1. Sample Preparation

-

For Herbal Blends:

-

Extract two grams of the herbal blend with 14 ml of acetonitrile (B52724) (ACN).[7]

-

After 10 minutes of ultrasonication, filter the extract.[8]

-

Transfer 10 µl of the extract into a GC vial and evaporate to dryness under a stream of nitrogen.[7]

-

Reconstitute the residue in 100 µl of dried ethyl acetate.[7][8]

-

-

For Powders:

-

Dissolve approximately 500 mg of the powder in 1 mL of methanol (B129727) in a glass tube.[9]

-

Centrifuge the sample for 10 minutes at 1253 x g.[9]

-

Transfer 250 µl of the supernatant to a GC vial for analysis.[9]

-

2. GC-MS Instrumentation and Conditions

The following parameters are based on established methods for the analysis of synthetic cannabinoids and are suitable for this compound.[5][10]

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent[10] |

| Injector | Split mode (1:50), Temperature: 280 °C |

| Injection Volume | 1 µl |

| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, Flow rate: 1.2 ml/min |

| Oven Program | Initial temperature 170 °C for 1 min, then ramp to 190 °C |

| Mass Spectrometer | JEOL JMS-Q1050 or equivalent[10] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 280 °C |

| Quadrupole Temperature | 180 °C |

| Scan Range | m/z 50-550 amu |

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

References

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. news-medical.net [news-medical.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. rightsplatformshopassets.s3.amazonaws.com [rightsplatformshopassets.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization | springermedizin.de [springermedizin.de]

Application Notes and Protocols: Cumyl-CBMICA Competitive Ligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMICA is a synthetic cannabinoid receptor agonist that has been identified as a new psychoactive substance.[1][2][3] It acts as a potent agonist at the human cannabinoid receptor 1 (hCB1), mediating psychoactive effects.[1][4][5] Understanding the binding affinity of novel compounds like this compound to the hCB1 receptor is crucial for predicting their pharmacological and toxicological profiles. This document provides a detailed protocol for a competitive ligand binding assay to determine the binding affinity (Ki) of this compound and other test compounds for the hCB1 receptor.

A competitive ligand binding assay is a fundamental technique used to characterize the interaction of a ligand with its receptor. In this assay, an unlabeled test compound (the "competitor," e.g., this compound) competes with a labeled ligand (typically radiolabeled) for binding to the target receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the competitor, the binding affinity of the competitor can be determined.

Data Presentation

The binding affinity of this compound and a related compound, Cumyl-CBMINACA, for the hCB1 receptor has been previously determined and is summarized in the table below.[4][5] This data can be used as a reference for validating the assay protocol described herein.

| Compound | Ki (nM) for hCB1 |

| This compound | 29.3 |

| Cumyl-CBMINACA | 1.32 |

Experimental Protocols

This protocol is adapted from established methods for synthetic cannabinoid receptor binding assays.[6][7]

Materials and Reagents

-

hCB1 Receptor Source: Cell membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells).

-

Radioligand: [³H]-CP-55,940 or [³H]-WIN 55,212-2 (a potent synthetic cannabinoid agonist).

-

Unlabeled Competitor (Test Compound): this compound.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for non-aqueous samples.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

-

General laboratory equipment: pipettes, tubes, etc.

Experimental Workflow

The overall workflow of the competitive ligand binding assay is depicted below.

Caption: Experimental workflow for the this compound competitive ligand binding assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare stock solutions of the radioligand, this compound, and the non-specific binding control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to create a range of concentrations for the competition curve (e.g., from 10 pM to 100 µM).[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., at a concentration close to its Kd value), and the hCB1 receptor membranes.

-

Non-specific Binding: Add assay buffer, the radioligand, the hCB1 receptor membranes, and a high concentration of the non-specific binding control (e.g., 10 µM WIN 55,212-2).

-

Competitive Binding: Add assay buffer, the radioligand, the hCB1 receptor membranes, and varying concentrations of this compound.

-

Ensure all wells have the same final volume.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (CPM in presence of competitor - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM) * 100.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki:

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the hCB1 receptor.

-

-

Signaling Pathway

This compound acts as an agonist at the hCB1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the hCB1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

Caption: Simplified signaling pathway of the hCB1 receptor upon activation by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cumyl‐CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain | Semantic Scholar [semanticscholar.org]

- 4. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of this compound and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids [mdpi.com]

- 7. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA | MDPI [mdpi.com]

- 8. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functional Activation Assay (GTPγS) of Cumyl-cbmica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-cbmica is a synthetic cannabinoid receptor agonist characterized by an indole-3-carboxamide core structure.[1][2][3] It has been identified as a designer drug and has been shown to act as a CB1 receptor agonist.[1] Understanding the functional activity of such compounds is critical for predicting their pharmacological and toxicological profiles. This document provides detailed application notes and protocols for determining the activity of this compound using a GTPγS functional activation assay, a fundamental tool for characterizing G-protein coupled receptor (GPCR) agonists.[4][5]

The GTPγS binding assay directly measures the activation of G-proteins coupled to cannabinoid receptors.[4][6] In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist like this compound, GDP is exchanged for GTP, leading to the dissociation of the G-protein subunits and downstream signaling.[4][7] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, its accumulation upon G-protein activation can be quantified, providing a measure of the agonist's potency and efficacy.[5][6]

Data Presentation: Functional Activity of this compound

The following table summarizes the quantitative data for this compound's activity at the human cannabinoid receptor 1 (hCB1) as determined by a GTPγS functional activation assay.[8][9]

| Compound | Receptor | Parameter | Value |

| This compound | hCB1 | EC₅₀ (Potency) | 497 nM |

| Eₘₐₓ (Efficacy) | 168% |

Note: EC₅₀ represents the concentration of the agonist that produces 50% of the maximal effect. Eₘₐₓ represents the maximal stimulation over basal levels, often expressed as a percentage relative to a standard full agonist.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for this compound Activity at Cannabinoid Receptors

This protocol is designed to measure the potency and efficacy of this compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins in membranes prepared from cells expressing cannabinoid receptors.[4]

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1 or HEK293-hCB2 cells).

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state at the start of the assay.

-

Unlabeled GTPγS: For determining non-specific binding.

-

This compound: Test compound.

-

Positive Control: A known cannabinoid receptor agonist (e.g., CP55,940).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

-

Scintillation Cocktail and Vials.

-

Multi-well plates (96-well).

-

Filtration apparatus and filter mats.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the cannabinoid receptor of interest.

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-